molecular formula C3H2N4 B1234658 Hydrazonomalononitrile

Hydrazonomalononitrile

Cat. No.: B1234658
M. Wt: 94.08 g/mol
InChI Key: NYVGCXQGEYONIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazonomalononitrile (C₉H₅ClN₄; molecular weight: 204.62) is a nitrile-rich compound characterized by the functional group –C(NH–NHR)=C(CN)₂, where R is typically an aromatic substituent such as 3-chlorophenyl. Its IUPAC name is 2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile . This compound is best known as Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP), a potent mitochondrial uncoupler that disrupts the proton gradient across the inner mitochondrial membrane, thereby inhibiting oxidative phosphorylation . It has a melting point of 170–175°C (dec.) and a density of 1.3807 g/cm³ .

Structurally, this compound features two electron-withdrawing cyano groups adjacent to the hydrazone moiety, which enhances its reactivity and ability to act as a protonophore. This property makes it invaluable in cellular biology for studying mitochondrial dysfunction, apoptosis, and mitophagy .

Properties

IUPAC Name

2-hydrazinylidenepropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4/c4-1-3(2-5)7-6/h6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVGCXQGEYONIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Carbonyl Cyanide-p-Trifluoromethoxyphenylhydrazone (FCCP)

  • Structure : Fluorinated derivative with a –CF₃O substituent on the phenyl ring.
  • Molecular Weight : 254.20 (C₁₀H₅F₃N₄O).
  • Function: Like CCCP, FCCP is a protonophore and mitochondrial uncoupler. However, its fluorinated group increases lipophilicity, enhancing membrane permeability and potency in depolarizing mitochondria .
  • Biological Activity :
    • Induces mitochondrial uncoupling at lower concentrations than CCCP in cancer cells (IC₅₀ < 10 μM in As4.1 and Calu-6 cell lines) .
    • Acts as a geroprotector by reducing reactive oxygen species (ROS) in aging models .

Hydrazonoyl Halides

  • Structure: Replace cyano groups with halides (e.g., –Cl in N-phenyl benzhydrazidoyl chloride).
  • Function: Primarily used in heterocyclic synthesis (e.g., 1,3,4-thiadiazoles) rather than biological applications. Their reactivity with nucleophiles is lower compared to this compound due to the absence of electron-withdrawing cyano groups .

Arylhydrazononitriles

  • Structure: Derivatives with a single cyano group, such as 3-phenyl-2-arylhydrazonopropanenitriles.
  • Function: Intermediate in synthesizing indoles, triazoles, and pyrazoles. For example, heating arylhydrazononitriles with ZnCl₂ yields 2-cyanoindoles, which are precursors for oxadiazoles .

Toxicity and Limitations

  • CCCP: Cytotoxic at high doses; induces apoptosis in cancer cells but may cause nonspecific mitochondrial damage .
  • FCCP: Higher lipophilicity increases off-target effects in non-cancerous cells .
  • Arylhydrazononitriles: Limited bioactivity; primarily used in industrial dye synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydrazonomalononitrile
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Hydrazonomalononitrile

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